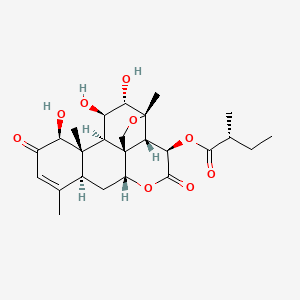
Simalikalactone D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Simalikalactone D is a naturally occurring compound with the molecular formula C25H34O9 . It belongs to the class of triterpenoids, specifically dammaranes . This compound has garnered significant interest due to its unique structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Simalikalactone D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions to form the dammarane skeleton.
Functional group modifications: Introduction of hydroxyl and other functional groups through oxidation and reduction reactions.
Final assembly: Coupling reactions to attach side chains and complete the molecule.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry and biotechnology may pave the way for scalable production methods in the future.
化学反应分析
Types of Reactions
Simalikalactone D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which may have different biological activities.
科学研究应用
Antimalarial Activity
Simalikalactone D has been extensively studied for its antimalarial properties. Research indicates that it is one of the active components responsible for the antiplasmodial activity of Quassia amara extracts. In vitro studies demonstrated that SKD exhibits significant activity against Plasmodium falciparum, particularly during the 30-hour mark of the parasite's life cycle when DNA replication occurs in mature trophozoites. The compound was shown to synergize with conventional antimalarial drugs like atovaquone, enhancing their efficacy without inducing apoptosis in lymphoblastic cells at concentrations up to 200 μM .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound across various cancer types. Notably, it has shown cytotoxic effects against several breast cancer cell lines, including SKBR3, MDA-MB-231, and MDA-MB-468. The half-maximal inhibitory concentrations (IC50) were found to be 60.0 nM, 65.0 nM, and 116 nM, respectively . Furthermore, SKD inhibits cancer cell migration and clonogenic potential, suggesting it may reduce tumor growth and metastasis .
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (nM) | Type |
|---|---|---|
| A2780CP20 | 55 | Ovarian Cancer |
| MDA-MB-231 | 65 | Breast Cancer |
| MDA-MB-435 | 58 | Breast Cancer |
| PC3 | 218 | Prostate Cancer |
| HCT-116 | N/A | Colon Cancer |
| SH-SY5Y | N/A | Neuroblastoma |
Case Studies and Research Findings
- Antimalarial Effects : A study demonstrated that this compound effectively inhibited Plasmodium falciparum at specific stages of its life cycle while showing no significant toxicity to human lymphocytes at therapeutic concentrations .
- Anticancer Mechanisms : Research focusing on breast cancer cell lines revealed that SKD not only induced apoptosis but also affected cellular migration and proliferation rates. The compound's ability to inhibit colony formation suggests a potential role in preventing metastasis .
- In Vitro Studies : Additional studies have confirmed that SKD exhibits potent cytotoxicity across various aggressive cancer types, indicating its broad applicability in oncology .
作用机制
The mechanism of action of Simalikalactone D involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: Interacting with cellular receptors to modulate signaling pathways.
Enzyme inhibition: Inhibiting specific enzymes involved in disease processes.
Gene expression: Modulating the expression of genes related to inflammation and cancer.
相似化合物的比较
Similar Compounds
- Simalikalactone A
- Simalikalactone B
- Simalikalactone C
Uniqueness
Simalikalactone D is unique due to its specific arrangement of functional groups and its distinct biological activities. Compared to other similar compounds, it may have different potency and selectivity for its molecular targets.
属性
CAS 编号 |
35321-80-3 |
|---|---|
分子式 |
C25H34O9 |
分子量 |
478.5 g/mol |
IUPAC 名称 |
[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate |
InChI |
InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24+,25-/m1/s1 |
InChI 键 |
OKIKYYZNNZCZRX-JCZOWBQHSA-N |
SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
手性 SMILES |
CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C |
规范 SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
同义词 |
simalikalactone D |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















